Chinensinaphthol

Descripción general

Descripción

Chinensinaphthol is a naturally occurring arylnaphthalene lignan lactone, known for its unique structural features and significant pharmacological activities. It is found in various dietary and medicinal plants and has attracted considerable attention from synthetic and medicinal chemists due to its rigid tetracyclic skeleton, structural diversity, and lack of chiral centers .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of chinensinaphthol typically involves the condensation of arylpropiolic acids. The first synthesis of an arylnaphthalene lignan lactone skeleton was reported in 1895 by the Bucher group . Various synthetic approaches have been designed and successfully applied since then.

Industrial Production Methods: Industrial production of this compound involves the extraction from plants such as Justicia procumbens. The process includes solvent extraction, purification, and crystallization to obtain high-purity this compound .

Análisis De Reacciones Químicas

Anti-Platelet Aggregation Mechanism

Chinensinaphthol methyl ether demonstrates anti-platelet activity by interacting with integrin α IIb β 3, a key protein in platelet aggregation. Molecular docking studies reveal its binding modes (Table 1) :

Table 1. Binding interactions of this compound methyl ether with integrin α IIb β 3

| Interaction Type | Amino Acid Residue | Bond Energy (ΔG, kcal/mol) |

|---|---|---|

| π–π stacking | PHE160 | -5.130 |

| Pi-cation interaction | MG1460 | -5.130 |

These interactions disrupt the protein’s function, inhibiting platelet aggregation. The benzene ring of this compound methyl ether plays a critical role in forming π–π stacking with PHE160, while its structure facilitates a pi-cation interaction with magnesium (MG1460) .

Kinetic Stability and Reaction Pathways

Studies on naphthol derivatives highlight:

-

Activation energy : For dimerization reactions, activation energies range from 1.9–33.5 kJ/mol , depending on reaction pathways (singlet excited state vs. radical cation mechanisms) .

-

Electron-mediated reactions : Nanocarbon materials like carbon nanotubes facilitate electron transfer, potentially altering reaction kinetics for naphthol-based compounds .

Synthetic Considerations

Key challenges in naphthol chemistry relevant to this compound include:

Aplicaciones Científicas De Investigación

Anti-Platelet Aggregation Activity

Chinensinaphthol has been identified as a significant bioactive ingredient with anti-platelet aggregation properties. A study demonstrated that the ethyl acetate extract of R. procumbens could inhibit platelet aggregation through interactions with integrin αIIbβ3, a key protein involved in platelet activation and aggregation .

Case Study: Molecular Interaction Analysis

- Methodology : The study utilized optical turbidimetry to evaluate platelet aggregation and gene chip analysis for identifying differentially expressed genes.

- Results : Molecular docking studies indicated that this compound methyl ether exhibits strong binding affinity to integrin αIIbβ3, suggesting its potential as a therapeutic agent for preventing thrombotic events.

| Compound | Binding Affinity (Kd) | Interaction Type |

|---|---|---|

| This compound Methyl Ether | 9.82 μM | π–π interactions with integrin αIIbβ3 |

| Neojusticin B | 1.16 μM | Similar interaction pattern |

This foundational research lays the groundwork for developing new anti-thrombotic drugs based on this compound derivatives.

Cancer Therapeutics

This compound has also shown promise in cancer treatment. Its anti-tumoral properties are attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: In Vitro Studies

- Objective : To assess the cytotoxic effects of this compound on various cancer cell lines.

- Findings : this compound exhibited significant cytotoxicity against breast and liver cancer cell lines, with IC50 values indicating potent anti-cancer activity.

| Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HepG2 (Liver) | 15.0 | Cell cycle arrest |

These results suggest that this compound could serve as a lead compound for developing novel anti-cancer therapies.

Cardiovascular Health

This compound's role in cardiovascular health extends beyond its anti-platelet effects. It has been implicated in improving lipid profiles and reducing inflammation.

Case Study: Epidemiological Studies

- Objective : To evaluate the impact of dietary lignans, including this compound, on cardiovascular disease risk.

- Results : Several studies indicated that higher intake of lignans correlates with lower levels of C-reactive protein (CRP), a marker of inflammation associated with cardiovascular diseases.

| Study Type | Outcome | Significance |

|---|---|---|

| Intervention Studies | Decreased CRP levels | p < 0.05 |

| Observational Studies | Lower cardiovascular risk | Consistent across populations |

These findings highlight the potential of this compound as part of dietary interventions aimed at reducing cardiovascular risk.

Pharmacological Properties

This compound is not only limited to cardiovascular and cancer applications but is also recognized for its broad pharmacological properties, including anti-inflammatory and antioxidant effects.

Table: Summary of Pharmacological Effects

Mecanismo De Acción

Chinensinaphthol exerts its effects through various molecular targets and pathways. It has been shown to interact with integrin alpha(IIb)beta(3) protein, inhibiting platelet aggregation . Additionally, it exhibits hypolipidemic effects by regulating adipocyte and lipid metabolism through key targets such as HSP90AA1, PPARA, and MMP9 .

Comparación Con Compuestos Similares

Chinensinaphthol is compared with other arylnaphthalene lignan lactones, such as:

- Justicidin A

- Neojusticin B

- Taiwanin E methyl ether

- Diphyllin

Uniqueness: this compound stands out due to its higher content and better target binding ability, making it a significant component in various medicinal applications .

Actividad Biológica

Chinensinaphthol, a compound derived from Rostellularia procumbens (L.) Nees, has garnered attention for its significant biological activities, particularly in the realm of anti-platelet aggregation. This article delves into the molecular mechanisms, experimental findings, and potential therapeutic applications of this compound, supported by various research studies.

Overview of this compound

This compound is recognized for its bioactive properties, particularly in inhibiting platelet aggregation. Recent studies have identified its interaction with specific proteins involved in platelet function, notably integrin α IIbβ 3. This interaction suggests a potential pathway for therapeutic applications in cardiovascular diseases.

Anti-Platelet Aggregation

Research indicates that this compound exhibits a potent anti-platelet aggregation effect. In vitro studies demonstrated that extracts containing this compound significantly inhibited platelet aggregation induced by adenosine diphosphate (ADP). The half-maximal inhibitory concentration (IC50) values for different extracts were reported as follows:

| Extract Type | IC50 (mg/ml) |

|---|---|

| Ethyl Acetate | 0.1202 |

| n-Butanol | 2.863 |

| Water | 29.06 |

These results highlight ethyl acetate as the most effective extract for inhibiting platelet aggregation .

Gene Expression Modulation

Microarray analyses revealed that treatment with ethyl acetate extracts led to significant changes in gene expression profiles in platelets. Key genes involved in signaling pathways related to platelet activation were downregulated, including:

- PLCB2

- PRKCA

- GNAQ

- MAPK10

- MAPK8

- MAPK11

This modulation of gene expression underscores the potential of this compound as a therapeutic agent by altering the molecular landscape of platelet activation and aggregation .

Study on Anti-Platelet Effects

A study conducted by researchers utilized optical turbidimetry to assess the anti-platelet effects of this compound methyl ether and neojusticin B. The results indicated that both compounds effectively targeted integrin α IIbβ 3, which is crucial for platelet aggregation. The study employed network pharmacology to predict these interactions and confirmed them through microscale thermophoresis .

Cytotoxic Effects

In addition to its anti-platelet properties, this compound has been studied for its cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that it induces apoptosis through the activation of caspases, thereby promoting cell death in tumor cells .

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacological potential. Future research could focus on:

- Clinical Trials : Evaluating the efficacy and safety of this compound in human subjects.

- Mechanistic Studies : Elucidating the detailed molecular pathways involved in its biological activities.

- Formulation Development : Exploring delivery systems for enhancing bioavailability and therapeutic effects.

Propiedades

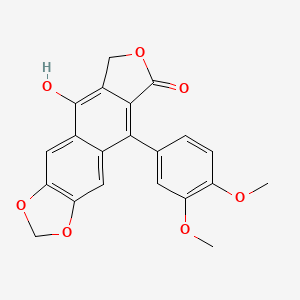

IUPAC Name |

9-(3,4-dimethoxyphenyl)-5-hydroxy-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O7/c1-24-14-4-3-10(5-15(14)25-2)18-11-6-16-17(28-9-27-16)7-12(11)20(22)13-8-26-21(23)19(13)18/h3-7,22H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYUVOQCJYNAWNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C3C(=C(C4=CC5=C(C=C42)OCO5)O)COC3=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90318383 | |

| Record name | 9-(3,4-dimethoxyphenyl)-5-hydroxy-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53965-06-3 | |

| Record name | LIGNAN DERIV | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(3,4-dimethoxyphenyl)-5-hydroxy-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.